molecular formula C7H12ClN3O2 B2535798 1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride CAS No. 2260931-21-1

1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride

Cat. No.: B2535798
CAS No.: 2260931-21-1
M. Wt: 205.64
InChI Key: FWLBFGYGGWASPH-UHFFFAOYSA-N
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Description

1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms.

Preparation Methods

The synthesis of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride typically involves the reaction of 1H-pyrazole-4-carboxylic acid with 2-aminopropylamine in the presence of hydrochloric acid. The reaction conditions often include heating and stirring to ensure complete reaction and high yield .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for cost-effectiveness and efficiency. The use of catalysts and advanced purification techniques can enhance the overall yield and purity of the compound .

Mechanism of Action

The mechanism of action of 1-(2-Aminopropyl)pyrazole-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

IUPAC Name

1-(2-aminopropyl)pyrazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5(8)3-10-4-6(2-9-10)7(11)12;/h2,4-5H,3,8H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWLBFGYGGWASPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C=C(C=N1)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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